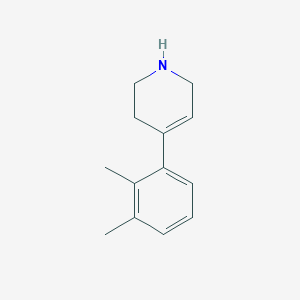

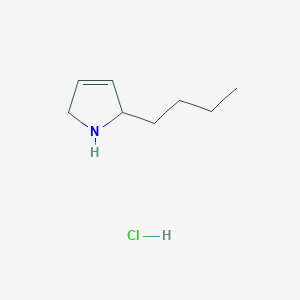

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and steps involved .Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions required for these reactions .Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

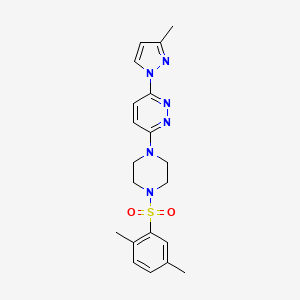

Crystal Structures and Pharmacological Activity

The study by Fossheim et al. (1982) elucidates the crystal structures and pharmacological activities of calcium channel antagonists, including derivatives of dihydropyridine, which exhibit variations in ring conformation affecting their pharmacological efficacy. The research highlights the correlation between molecular structure and biological activity, particularly in terms of ring distortion from planarity and its impact on inhibiting Ca2+-dependent muscarinic mechanical responses in guinea pig ileal longitudinal smooth muscle. This insight is crucial for understanding the structure-activity relationship in the development of calcium channel blockers (Fossheim, Svarteng, Mostad, Romming, Shefter, & Triggle, 1982).

Synthesis and Organic Chemistry Applications

Borgarelli et al. (2022) described the synthesis of a scaffold for downstream derivatization towards new 1,4-dihydropyridine molecules, showcasing its utility in organic synthesis. The study presents a novel two-step synthesis process involving silylated 1,4-dihydropyridine derivatives, highlighting the scaffold's potential in facilitating hydrogen transfer reactions, akin to NAD(P)H reducing agents. This research underscores the versatility of dihydropyridine compounds in synthetic organic chemistry (Borgarelli, Lenaers, De Borggraeve, & Ismalaj, 2022).

Crystal Engineering and Supramolecular Assemblies

Arora and Pedireddi (2003) conducted a rational study on the crystal engineering of supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules, including pyridine derivatives. The study explored the formation of host-guest systems and molecular tapes, contributing to the understanding of how these compounds interact in crystalline phases and the potential for designing novel materials with specific structural and functional properties (Arora & Pedireddi, 2003).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-(2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-6,14H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNZOEIBGAAULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CCNCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2656145.png)

![(2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2656154.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate](/img/structure/B2656157.png)

![ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656158.png)

![5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2656166.png)